![molecular formula C18H22N4O2S B2495472 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034309-55-0](/img/structure/B2495472.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article presents a comprehensive analysis of the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[b]thiophene moiety : Known for its role in various biological activities.
- Dimethylaminoethyl group : Often associated with enhanced bioavailability.
- Pyrazole and carboxamide functionalities : These groups are critical for biological interactions.
The molecular formula is C18H22N4O2S, with a molecular weight of approximately 366.46 g/mol.
Anticancer Activity
Research into the anticancer properties of related compounds suggests that derivatives with similar structural motifs may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on pyrazole derivatives have shown promising results:
Compound Type | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Pyrazole Derivative A | A549 (Lung) | 5.85 | |
Pyrazole Derivative B | MCF-7 (Breast) | 0.63 | |
Benzothiophene Analog | HCT116 (Colon) | 1.68 |
The anticancer activity is often evaluated using the MTT assay, which measures cell viability post-treatment. For example, compounds structurally related to this compound have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.
The mechanism of action for compounds in this class often involves:
- Inhibition of key enzymes : Such as those involved in cancer cell proliferation.
- Induction of apoptosis : Through pathways that increase caspase activity.
For example, a study demonstrated that certain pyrazole derivatives could significantly enhance caspase-3 levels, indicating an apoptotic effect on cancer cells .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[b]thiophene core through cyclization.
- Alkylation to introduce the dimethylaminoethyl group.
- Urea formation reactions to attach the methoxy-pyrazole moiety.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Anticancer Efficacy : A derivative was tested against A549 cells, showing significant cytotoxicity at concentrations lower than standard treatments .
- Antimicrobial Screening : Related compounds were screened against various resistant strains, demonstrating effective inhibition at low micromolar concentrations .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-21(2)15(14-11-25-16-8-6-5-7-12(14)16)9-19-17(23)13-10-22(3)20-18(13)24-4/h5-8,10-11,15H,9H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZFQMPRQKELKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.